Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride
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Overview
Description
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by esterification and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol as the solvent for esterification .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding tetrahydroquinoline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate: Similar structure but with the carboxylate group at a different position.
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-8-carboxylate hydrochloride: Another positional isomer with different biological activities.
Uniqueness
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activities compared to its isomers .
Properties
Molecular Formula |
C11H13BrClNO2 |
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Molecular Weight |
306.58 g/mol |
IUPAC Name |
methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10;/h3,5-6,10,13H,2,4H2,1H3;1H |
InChI Key |
DJUHNODDUDBJKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(N1)C=CC(=C2)Br.Cl |
Origin of Product |
United States |
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